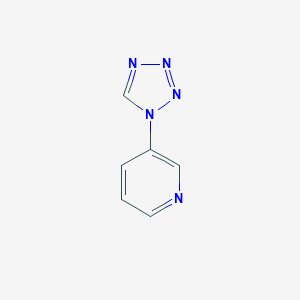
3-(Tetrazol-1-yl)pyridine
Descripción general
Descripción
3-(Tetrazol-1-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5N5 and its molecular weight is 147.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The biological applications of 3-(Tetrazol-1-yl)pyridine are diverse, with emerging evidence suggesting its potential as a pharmacological agent.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, acylide derivatives containing this moiety have shown enhanced antibacterial activity compared to their non-tetrazole counterparts, suggesting that the tetrazole ring may play a critical role in augmenting efficacy against bacterial strains .
Analgesic Properties
A study utilized computational predictions to identify the analgesic potential of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. The findings indicated a probability of around 80% for analgesic activity, positioning this compound as a candidate for further development in pain management therapies .
Antiinflammatory Effects
Another significant application is in anti-inflammatory research. Compounds containing the tetrazole group have been investigated for their ability to selectively inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. Certain derivatives have demonstrated a favorable selectivity profile for COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| MDPI Study (2023) | Identified multitarget biological activity including analgesic effects | Pain management |
| Dovepress Study | Enhanced antibacterial activity in acylide derivatives | Antibacterial agents |
| PMC Study (2017) | High selectivity for COX-2 inhibition with reduced ulcerogenicity | Anti-inflammatory drugs |
Propiedades
Número CAS |
148806-67-1 |
|---|---|
Fórmula molecular |
C6H5N5 |
Peso molecular |
147.14 g/mol |
Nombre IUPAC |
3-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C6H5N5/c1-2-6(4-7-3-1)11-5-8-9-10-11/h1-5H |
Clave InChI |
JQGKKTUHZXGATO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N2C=NN=N2 |
SMILES canónico |
C1=CC(=CN=C1)N2C=NN=N2 |
Sinónimos |
Pyridine, 3-(1H-tetrazol-1-yl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













